molecular formula C9H9BrF2 B2819446 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene CAS No. 1654773-79-1

1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene

Cat. No.: B2819446
CAS No.: 1654773-79-1
M. Wt: 235.072
InChI Key: WGHSEVUFGUSOOB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene is an organic compound featuring a benzene ring substituted with a bromomethyl group and a 1,1-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene typically involves large-scale bromination and difluoroalkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: Products include benzyl derivatives with various substituents.

    Oxidation: Products include benzyl alcohol and benzoic acid.

    Reduction: Products include toluene derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoroethyl group can influence the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-3-(1,1-difluoroethyl)benzene
  • 1-Bromo-2-(1,1-difluoroethyl)benzene

Comparison: 1-(Bromomethyl)-4-(1,1-difluoroethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for distinct applications .

Properties

IUPAC Name

1-(bromomethyl)-4-(1,1-difluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-9(11,12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHSEVUFGUSOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CBr)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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